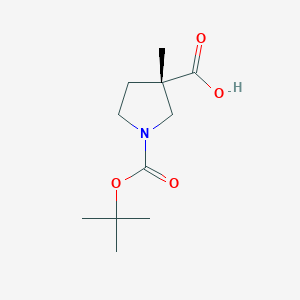

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid

Overview

Description

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is a chiral compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is easily removable under acidic conditions, making it a versatile tool in synthetic chemistry.

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is known to be a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The compound’s mode of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This mechanism of action could be widely applied in the organic syntheses of particular enantiomers .

Biochemical Pathways

The boc group plays a significant role in organic synthesis, where it protects functional groups from unwanted reactions .

Pharmacokinetics

The boc group is known to be removed under acidic conditions . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.

Result of Action

The primary result of the compound’s action is the protection of functional groups during organic synthesis . This allows for chemoselectivity in subsequent reactions .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The Boc group is known to be removed under acidic conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by the acidity of the environment.

Biochemical Analysis

Biochemical Properties

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group in this compound acts as a protecting group, preventing unwanted reactions at the amino site. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, by temporarily blocking the amino group and thus controlling the reaction pathway .

Cellular Effects

This compound influences various cellular processes by modulating the availability of free amino groups. This modulation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can inhibit the activity of certain enzymes that rely on free amino groups, thereby altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the free amino group. Long-term studies have shown that the stability of this compound is crucial for its effectiveness in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular functions. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the incorporation of amino acids into peptides. The Boc group is eventually removed, allowing the free amino group to participate in further metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where peptide synthesis occurs. The distribution of the compound is crucial for its effectiveness in protecting amino groups during synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and cytoplasm, where peptide synthesis takes place. The compound’s activity is influenced by its localization, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis. Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its protective function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in 3-methylpyrrolidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol, or oxalyl chloride in methanol.

Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), acetonitrile.

Major Products

The major product of deprotection is the free amine, which can then be used in further synthetic steps. Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

- N-Boc-pyrrolidine-3-carboxylic acid

- ®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid

- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is unique due to its chiral nature, which makes it particularly useful in the synthesis of enantiomerically pure compounds. Its stability and ease of removal under mild conditions also make it a preferred choice for protecting amines in complex synthetic routes .

Properties

IUPAC Name |

(3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLBJDMWGRKALK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.